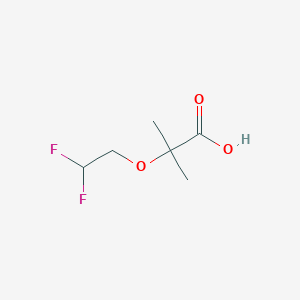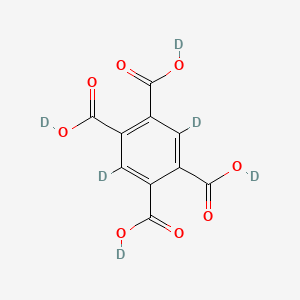
1,2,4,5-苯四甲酸-D6
描述
1,2,4,5-Benzenetetracarboxylic acid-D6 is a useful research compound. Its molecular formula is C10H6O8 and its molecular weight is 260.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,4,5-Benzenetetracarboxylic acid-D6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4,5-Benzenetetracarboxylic acid-D6 including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
金属有机框架(MOFs)的合成
1,2,4,5-苯四甲酸被广泛用作配体,用于合成各种金属有机框架(MOFs)和配位聚合物 . MOFs 是一类由金属离子或簇与有机配体配位形成的一维、二维或三维结构的化合物。它们被应用于各种应用中,包括气体储存、分离和催化。
超分子水凝胶的制备
该化合物还可以通过合成凝胶剂来制备超分子水凝胶,该凝胶剂通过使 1,2,4,5-苯四甲酸与 4-羟基吡啶反应 . 超分子水凝胶在药物递送系统、组织工程和环境修复方面具有潜在的应用。
晶体工程
基于 1,2,4,5-苯四甲酸的氢键有机组装体的晶体工程被用来提供固态中的区域控制 [2 + 2] 光环加成反应 . 这在材料科学领域具有重要意义,特别是在设计和合成具有所需性质的新型固态材料方面。
配位聚合物的配体
1,2,4,5-苯四甲酸是形成配位聚合物的重要配体 . 这些聚合物在气体储存、催化、磁性和发光方面具有潜在的应用。
有机合成
该化合物在有机合成中用作聚加成试剂 . 它可以参与各种化学反应形成复杂的有机分子,从而促进新药和材料的开发。
材料科学研究
作用机制
Target of Action
1,2,4,5-Benzenetetracarboxylic acid-D6, also known as Pyromellitic acid, is primarily used as a ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) and coordination polymers . These MOFs and polymers are the primary targets of the compound.
Mode of Action
The compound interacts with its targets through hydrogen bonding . It acts as a versatile hydrogen bonding template for controlling the regioselective topochemical synthesis of head-to-tail photodimers from stilbazole derivatives . The compound forms intramolecular hydrogen bonds, leading to discrete assemblies based on ternary arrays . It also forms 2-D hydrogen networks built-up from the self-assembly of anions via intermolecular hydrogen bonds that are linked to the cations .
Biochemical Pathways
The compound affects the pathways involved in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . It also influences the pathways involved in the formation of supramolecular hydrogels . The compound’s interaction with these pathways results in the formation of structures with diverse hydrogen bonding motifs .
Result of Action
The action of 1,2,4,5-Benzenetetracarboxylic acid-D6 results in the formation of metal-organic frameworks (MOFs) and coordination polymers with diverse hydrogen bonding motifs . These structures are photoactive in the solid state upon UV-irradiation, leading to the regioselective synthesis of rctt-cyclobutane head-to-tail-isomers in high to quantitative yield .
Action Environment
The action, efficacy, and stability of 1,2,4,5-Benzenetetracarboxylic acid-D6 are influenced by environmental factors such as temperature, light, and the presence of other chemical compounds. For instance, the compound’s ability to form hydrogen bonds and create diverse structures is influenced by the presence of other compounds in the reaction mixture . Additionally, the compound’s photoactivity is triggered by UV-irradiation .
生化分析
Biochemical Properties
1,2,4,5-Benzenetetracarboxylic acid-D6 plays a significant role in biochemical reactions, primarily as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that facilitate biochemical processes. For instance, it can react with 4-hydroxy pyridine to prepare supramolecular hydrogels . The interactions between 1,2,4,5-Benzenetetracarboxylic acid-D6 and these biomolecules are typically characterized by hydrogen bonding and coordination chemistry, which stabilize the resulting complexes and enhance their functionality in biochemical applications.
Cellular Effects
1,2,4,5-Benzenetetracarboxylic acid-D6 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role in forming coordination polymers and MOFs can affect the cellular microenvironment, potentially altering cell function and behavior . For example, the compound’s ability to form hydrogels can impact cell adhesion, proliferation, and differentiation by providing a supportive matrix that mimics the extracellular matrix. Additionally, 1,2,4,5-Benzenetetracarboxylic acid-D6 may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating cellular responses to environmental stimuli.
Molecular Mechanism
The molecular mechanism of 1,2,4,5-Benzenetetracarboxylic acid-D6 involves its ability to form stable complexes with various biomolecules through hydrogen bonding and coordination interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. For instance, the compound can inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Conversely, it can also activate enzymes by stabilizing their active conformations or facilitating substrate binding. Additionally, 1,2,4,5-Benzenetetracarboxylic acid-D6 can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,4,5-Benzenetetracarboxylic acid-D6 can change over time due to its stability and degradation properties . The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental context. For example, prolonged exposure to 1,2,4,5-Benzenetetracarboxylic acid-D6 may lead to gradual changes in cell behavior, such as altered proliferation rates or shifts in metabolic activity. Additionally, the compound’s degradation products may have distinct biochemical effects that contribute to the overall temporal dynamics observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 1,2,4,5-Benzenetetracarboxylic acid-D6 in animal models can vary with different dosages . At low doses, the compound may exhibit minimal toxicity and primarily influence biochemical pathways through its interactions with enzymes and other biomolecules. At higher doses, 1,2,4,5-Benzenetetracarboxylic acid-D6 may exhibit toxic or adverse effects, such as enzyme inhibition, oxidative stress, or disruption of cellular homeostasis. These threshold effects are critical for determining the compound’s safe and effective dosage range in experimental and therapeutic applications.
Metabolic Pathways
1,2,4,5-Benzenetetracarboxylic acid-D6 is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and utilization. The compound can be metabolized through oxidative and reductive reactions, leading to the formation of intermediate metabolites that participate in further biochemical processes. These metabolic pathways can influence the compound’s overall bioavailability and efficacy, as well as its potential to produce toxic or beneficial effects in biological systems.
Transport and Distribution
The transport and distribution of 1,2,4,5-Benzenetetracarboxylic acid-D6 within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake, localization, and accumulation in various cellular compartments. For instance, 1,2,4,5-Benzenetetracarboxylic acid-D6 may be transported into cells via active transport mechanisms or passive diffusion, depending on its chemical properties and the cellular context. Once inside the cell, the compound can interact with intracellular proteins and organelles, influencing its distribution and functional activity.
Subcellular Localization
The subcellular localization of 1,2,4,5-Benzenetetracarboxylic acid-D6 is determined by its interactions with targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the compound may be localized to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. These localization patterns are critical for understanding the compound’s role in cellular processes and its potential therapeutic applications.
属性
IUPAC Name |
tetradeuterio 3,6-dideuteriobenzene-1,2,4,5-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18)/i1D,2D/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIDZMCFTVVTJO-RXXITNCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O[2H])C(=O)O[2H])[2H])C(=O)O[2H])C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-Aminophenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1472602.png)
![O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine](/img/structure/B1472603.png)
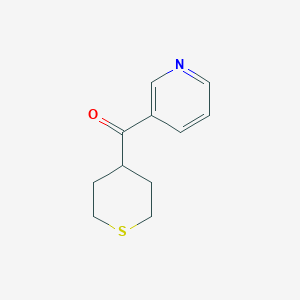
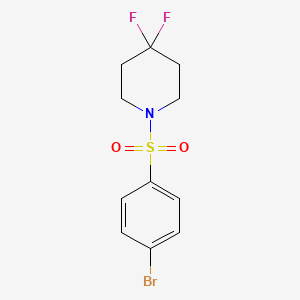
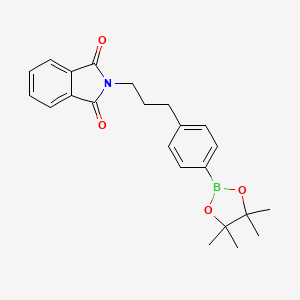
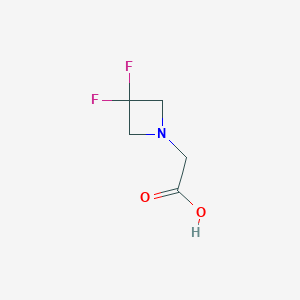

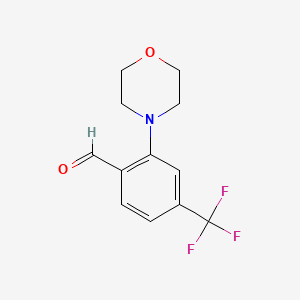
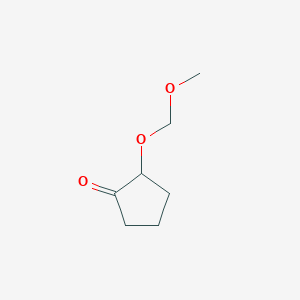
![methyl N-[(5-iodo-2-methylphenyl)methyl]carbamate](/img/structure/B1472615.png)
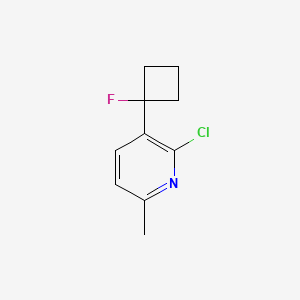
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-2-trifluoromethylbenzonitrile](/img/structure/B1472620.png)
![Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1472621.png)
